Cas no 2228198-04-5 (3-amino-3-2-(dimethylamino)-5-fluorophenylcyclobutan-1-ol)

3-Amino-3-[2-(dimethylamino)-5-fluorophenyl]cyclobutan-1-ol is a fluorinated cyclobutylamine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a cyclobutane ring substituted with an amino group and a hydroxyl group, along with a dimethylamino-fluorophenyl moiety, offering unique steric and electronic properties. The presence of fluorine enhances metabolic stability and bioavailability, while the dimethylamino group may contribute to binding interactions in biological systems. This compound is of interest for its potential as a synthetic intermediate or bioactive scaffold in medicinal chemistry. Its rigid cyclobutane core and functional group diversity make it a versatile building block for structure-activity relationship studies.
3-amino-3-2-(dimethylamino)-5-fluorophenylcyclobutan-1-ol structure
2228198-04-5 structure
Product name:3-amino-3-2-(dimethylamino)-5-fluorophenylcyclobutan-1-ol
CAS No:2228198-04-5
MF:C12H17FN2O
Molecular Weight:224.274586439133
CID:6493646
PubChem ID:165759904

3-amino-3-2-(dimethylamino)-5-fluorophenylcyclobutan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-amino-3-2-(dimethylamino)-5-fluorophenylcyclobutan-1-ol
    • EN300-1762382
    • 2228198-04-5
    • 3-amino-3-[2-(dimethylamino)-5-fluorophenyl]cyclobutan-1-ol
    • インチ: 1S/C12H17FN2O/c1-15(2)11-4-3-8(13)5-10(11)12(14)6-9(16)7-12/h3-5,9,16H,6-7,14H2,1-2H3
    • InChIKey: BIZOHAQMAUSNQR-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(C=1)C1(CC(C1)O)N)N(C)C

計算された属性

  • 精确分子量: 224.13249133g/mol
  • 同位素质量: 224.13249133g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 253
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.7
  • トポロジー分子極性表面積: 49.5Ų

3-amino-3-2-(dimethylamino)-5-fluorophenylcyclobutan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1762382-5.0g
3-amino-3-[2-(dimethylamino)-5-fluorophenyl]cyclobutan-1-ol
2228198-04-5
5g
$3935.0 2023-06-03
Enamine
EN300-1762382-2.5g
3-amino-3-[2-(dimethylamino)-5-fluorophenyl]cyclobutan-1-ol
2228198-04-5
2.5g
$2660.0 2023-09-20
Enamine
EN300-1762382-1g
3-amino-3-[2-(dimethylamino)-5-fluorophenyl]cyclobutan-1-ol
2228198-04-5
1g
$1357.0 2023-09-20
Enamine
EN300-1762382-1.0g
3-amino-3-[2-(dimethylamino)-5-fluorophenyl]cyclobutan-1-ol
2228198-04-5
1g
$1357.0 2023-06-03
Enamine
EN300-1762382-0.05g
3-amino-3-[2-(dimethylamino)-5-fluorophenyl]cyclobutan-1-ol
2228198-04-5
0.05g
$1140.0 2023-09-20
Enamine
EN300-1762382-0.25g
3-amino-3-[2-(dimethylamino)-5-fluorophenyl]cyclobutan-1-ol
2228198-04-5
0.25g
$1249.0 2023-09-20
Enamine
EN300-1762382-5g
3-amino-3-[2-(dimethylamino)-5-fluorophenyl]cyclobutan-1-ol
2228198-04-5
5g
$3935.0 2023-09-20
Enamine
EN300-1762382-0.5g
3-amino-3-[2-(dimethylamino)-5-fluorophenyl]cyclobutan-1-ol
2228198-04-5
0.5g
$1302.0 2023-09-20
Enamine
EN300-1762382-10.0g
3-amino-3-[2-(dimethylamino)-5-fluorophenyl]cyclobutan-1-ol
2228198-04-5
10g
$5837.0 2023-06-03
Enamine
EN300-1762382-0.1g
3-amino-3-[2-(dimethylamino)-5-fluorophenyl]cyclobutan-1-ol
2228198-04-5
0.1g
$1195.0 2023-09-20

3-amino-3-2-(dimethylamino)-5-fluorophenylcyclobutan-1-ol 関連文献

3-amino-3-2-(dimethylamino)-5-fluorophenylcyclobutan-1-olに関する追加情報

Introduction to 3-amino-3-2-(dimethylamino)-5-fluorophenylcyclobutan-1-ol (CAS No. 2228198-04-5)

3-amino-3-2-(dimethylamino)-5-fluorophenylcyclobutan-1-ol (CAS No. 2228198-04-5) is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular framework and potential biological activities. This compound belongs to the class of cyclobutane derivatives, which are known for their rigid three-membered ring structure, often contributing to enhanced binding affinity and metabolic stability in drug candidates. The presence of multiple functional groups, including an amino group, a dimethylamino substituent, and a fluorine atom, further enhances its chemical diversity and reactivity, making it a promising scaffold for medicinal chemistry investigations.

The nomenclature of this compound follows the IUPAC rules, precisely describing its structural features. The cyclobutan-1-ol moiety indicates a cyclobutane ring with a hydroxyl group at the 1-position, while the 5-fluorophenyl group introduces a fluorinated aromatic ring at the 5-position of the cyclobutane. The 3-amino-3-2-(dimethylamino) part specifies the presence of an amino group and a dimethylamino substituent at the 3-position of the cyclobutane ring. This intricate arrangement of functional groups makes 3-amino-3-2-(dimethylamino)-5-fluorophenylcyclobutan-1-ol a versatile intermediate for synthesizing more complex molecules with tailored biological properties.

In recent years, there has been growing interest in developing novel therapeutic agents that leverage structural motifs like cyclobutanes due to their ability to modulate protein-ligand interactions effectively. The rigid nature of the cyclobutane ring can provide conformational constraints that enhance binding specificity, while the presence of electron-withdrawing or electron-donating groups can fine-tune pharmacokinetic profiles. For instance, the fluorine atom in 5-fluorophenyl is known to improve metabolic stability and binding affinity by increasing lipophilicity and electronic effects.

One of the most compelling aspects of 3-amino-3-2-(dimethylamino)-5-fluorophenylcyclobutan-1-ol is its potential as a precursor for kinase inhibitors. Kinases are critical enzymes involved in numerous cellular signaling pathways, making them attractive targets for drug development. The combination of an amino group and a dimethylamino substituent can facilitate hydrogen bonding interactions with key residues in kinase active sites, while the cyclobutane ring can lock the molecule into an optimal conformation for binding. Recent studies have demonstrated that similar scaffolds have shown promise in inhibiting aberrantly activated kinases associated with cancer and inflammatory diseases.

The fluorophenyl moiety also plays a crucial role in modulating biological activity. Fluoro substitution is a well-established strategy in drug design, often used to enhance binding affinity, reduce metabolic degradation, and improve pharmacokinetic properties. In particular, fluorine atoms can engage in favorable interactions with aromatic rings or heterocycles in target proteins through π-stacking or dipole-dipole interactions. This makes 3-amino-3-2-(dimethylamino)-5-fluorophenylcyclobutan-1-ol an intriguing candidate for further exploration as a lead compound or building block in medicinal chemistry.

From a synthetic perspective, 3-amino-3-2-(dimethylamino)-5-fluorophenylcyclobutan-1-ol presents unique challenges due to its complex structure. However, advances in synthetic methodology have made it increasingly feasible to construct such molecules with high precision. Modern techniques such as transition-metal-catalyzed cross-coupling reactions, asymmetric synthesis, and computational-assisted molecular design have enabled chemists to access intricate structures more efficiently than ever before. These advancements have not only accelerated the discovery process but also allowed for greater optimization of lead compounds like 3-amino-3-2-(dimethylamino)-5-fluorophenylcyclobutan-1-ol.

The pharmaceutical industry has long recognized the value of structurally diverse compounds in drug discovery pipelines. By incorporating elements such as amino groups, dimethylamino substituents, and fluorine atoms into molecular frameworks like cyclobutanes, 3-amino - 3 - 2 - ( dimethyl am ine ) - 5 - fluoro phen yl cy clo bu ta n - 1 - ol exemplifies how careful molecular design can yield compounds with multifaceted biological activities. For example, dual-targeting strategies where a single molecule interacts with two different biological receptors have gained traction as they can provide synergistic therapeutic effects and reduce side effects associated with single-target drugs.

In conclusion, 3 - amino - 3 - 2 - ( dim ethyl am ine ) - 5 - fluoro phen yl cy clo bu ta n - 1 - ol ( CAS No . 2228198 - 04 - 5 ) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features—combining a rigid cyclobutane core with multiple functional groups—make it an excellent candidate for developing novel therapeutics targeting various diseases. As our understanding of molecular interactions continues to evolve, this compound and its derivatives are likely to play an increasingly important role in shaping future drug discovery efforts.

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